

UV-Vis spectroscopic comparison of Cu-citrate and Cu-tartrate

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Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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A comparative analysis of the UV-Vis spectroscopic properties of copper(II)-citrate and copper(II)-tartrate complexes reveals distinct characteristics influenced by their respective ligands. This guide provides a detailed comparison, including experimental data and protocols, to assist researchers, scientists, and drug development professionals in understanding the spectrophotometric behavior of these two important copper complexes.

The key difference lies in the specific wavelength of maximum absorbance (λ_{max}) and the influence of pH on the spectral properties. The citrate complex, in particular, exhibits a significant pH-dependent blue shift in its λ_{max} .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Comparative Spectroscopic Data

The UV-Vis absorption characteristics of Cu-citrate and Cu-tartrate complexes are summarized below. The λ_{max} for Cu-citrate is highly sensitive to the pH of the solution, a factor that is critical during experimental design.

Complex	Wavelength of Maximum Absorbance (λ_{max})	Molar Absorptivity (ϵ)	Conditions / Remarks
Cu-citrate	~820 nm	Data not consistently reported	At acidic pH (e.g., 2.29)[1][4]
~760 nm	Data not consistently reported	At pH approaching and above 5.15[1][2][4]	
Cu-tartrate	~675 nm	Data not consistently reported	In aqueous solution[5]

Note: Molar absorptivity values for these specific complexes are not consistently reported in the reviewed literature.

Discussion of Spectroscopic Differences

The UV-Vis spectra of both Cu-citrate and Cu-tartrate complexes are characterized by a broad absorption band in the visible region, which is attributed to d-d electronic transitions of the copper(II) ion.[3] The position of this band is sensitive to the coordination environment provided by the ligand.

For the Cu-citrate complex, the observed blue shift from approximately 820 nm to 760 nm as the pH increases from acidic to neutral is indicative of a change in the coordination sphere of the copper ion.[1][2][4] This shift is associated with the deprotonation of the citrate ligand and the formation of different complex species, including the dinuclear complex $[\text{Cu}_2\text{cit}_2\text{H}_{-2}]^{4-}$ at a pH greater than 5.[2][6]

The Cu-tartrate complex, a key component of Fehling's solution, also forms a stable complex with copper(II) ions, preventing the precipitation of copper(II) hydroxide in alkaline solutions.[7] Its UV-Vis spectrum shows a characteristic absorption maximum at around 675 nm.[5][8] The difference in λ_{max} between the tartrate and citrate complexes reflects the different ligand field strengths and coordination geometries imposed by the tartrate and citrate anions.

Experimental Protocols

A generalized methodology for the UV-Vis spectroscopic analysis of Cu-citrate and Cu-tartrate complexes is provided below.

Objective:

To determine and compare the wavelength of maximum absorbance (λ_{max}) of aqueous Cu-citrate and Cu-tartrate complexes.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Trisodium citrate or Citric Acid
- Sodium potassium tartrate (Rochelle's salt)
- Deionized water
- pH meter
- Dual-beam UV-Vis spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Procedure:

1. Solution Preparation:

- Copper(II) Stock Solution: Prepare a stock solution of known concentration (e.g., 0.1 M) by dissolving a precise mass of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water.
- Ligand Solutions: Prepare stock solutions of the ligands (e.g., 0.1 M trisodium citrate and 0.1 M sodium potassium tartrate) in deionized water.
- Complex Formation (Cu-citrate):
 - Prepare a series of solutions by mixing the copper(II) stock solution and the citrate solution in a specific molar ratio (e.g., 1:1 or 1:2).^[4]

- Adjust the pH of each solution to desired values (e.g., ranging from pH 3 to 7) using dilute acid or base. Accurately measure and record the final pH.[\[2\]](#)
- Complex Formation (Cu-tartrate):
 - Prepare a solution by mixing the copper(II) stock solution and the tartrate solution in a specific molar ratio.

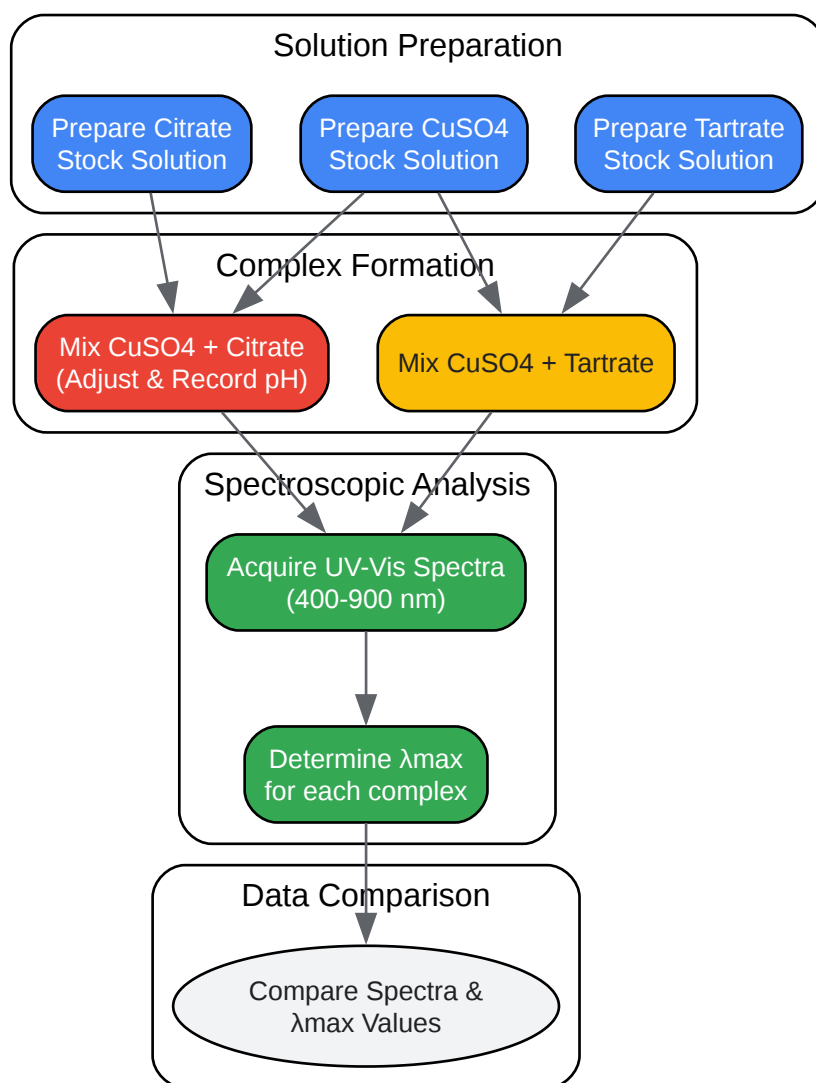
2. Data Acquisition:

- Set the UV-Vis spectrophotometer to scan a wavelength range, typically from 400 nm to 900 nm.[\[2\]](#)
- Use a reference cuvette containing the solvent (deionized water at the same pH as the sample) to zero the instrument.[\[2\]](#)
- Place the sample cuvette containing the copper complex solution into the spectrophotometer.
- Record the absorbance spectrum.

3. Data Analysis:

- From the recorded spectrum, identify the wavelength at which the maximum absorbance occurs (λ_{max}).[\[2\]](#)
- For the Cu-citrate samples, plot the λ_{max} as a function of pH to visualize the spectral shift.

Experimental Workflow Diagram



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Caption: Experimental workflow for the UV-Vis spectroscopic comparison of Cu-citrate and Cu-tartrate.

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